molecular formula C9H12N2O2 B160866 N-(3-Amino-4-methoxyphenyl)acetamide CAS No. 6375-47-9

N-(3-Amino-4-methoxyphenyl)acetamide

Cat. No.: B160866
CAS No.: 6375-47-9
M. Wt: 180.2 g/mol
InChI Key: SJWQCBCAGCEWCV-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H12N2O2 . It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with an acetamide group (-CONH2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-methoxyphenyl)acetamide typically involves the acylation of 3-amino-4-methoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Reaction Scheme: [ \text{3-Amino-4-methoxyaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

N-(3-Amino-4-methoxyphenyl)acetamide can be compared with other similar compounds such as:

  • N-(4-Amino-3-methoxyphenyl)acetamide
  • N-(3-Amino-4-methylphenyl)acetamide
  • N-(4-Methoxyphenyl)acetamide

Uniqueness: The specific positioning of these functional groups can significantly influence the compound’s physical and chemical properties .

Properties

IUPAC Name

N-(3-amino-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWQCBCAGCEWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027620
Record name 3'-Amino-4'-methoxyacetanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6375-47-9
Record name N-(3-Amino-4-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6375-47-9
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Record name Acetamide, N-(3-amino-4-methoxyphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(3-amino-4-methoxyphenyl)-
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Record name 3'-Amino-4'-methoxyacetanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-amino-4'-methoxyacetanilide
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Record name 3′-Amino-4′-methoxyacetanilide
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Synthesis routes and methods I

Procedure details

Other aqueous processes of acylation have been taught to yield the single desired isomer compound I where R is --CH3 and --XR1 is --COCH3, but at lower yield. German 1,543,625, Example 1, teaches the acylation of freshly-distilled 2,4-diaminoanisole with acetic anhydride in water solution, without the addition of hydrochloric acid, to give 3-amino-4-methoxyacetanilide in 75% yield before recrystallization. Publication, Board of Federal Intelligence Agency, P.B. 74 051, p. 33 teaches a similar conversion of 2,4-diaminoanisole to 2-amino-4-acetamidoanisole, in aqueous solution, with acetic anhydride, in the presence of magnesia at 65% yield.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

104 parts of 2-nitro-4-acetamidoanisole, 200 parts of methanol, 1.2 parts of a 30% aqueous solution of ammonia and 2 parts of a 50% suspension of palladium on charcoal, moist with water, in 2 parts of water are charged to an autoclave equipped with an aerating stirrer. The autoclave is pressurised with hydrogen and, at a pressure of 5 bar and a temperature of 100° C., hydrogenation is carried out for 2 hours. 2-Methoxy-5-acetamidoaniline is obtained in quantitative yield in a purity of >97% (analysis by liquid chromatography).
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Synthesis routes and methods IV

Procedure details

104 parts of 2-nitro-4-acetamidoanisole, 160 parts of ethanol, 12.5 parts of a 30% aqueous solution of ammonia and 1 part of a 50% suspension of palladium on charcoal, moist with water, in 2 parts of water are charged to an autoclave equipped with an aerating stirrer. The autoclave is pressurised with hydrogen and, at a pressure of 8 bar and a temperature of 100° C., hydrogenation is carried out for 2 hours. 2-Methoxy-5-acetamidoaniline is obtained in quantitative yield in a purity of >97% (analysis by liquid chromatography).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the industrial significance of N-(3-Amino-4-methoxyphenyl)acetamide and how is it currently produced?

A1: this compound serves as a crucial intermediate in the production of azo disperse dyes. [, ] Currently, the industrial production of this compound relies on the reduction of N-(3-nitro-4-methoxyphenyl)acetamide using iron powder. [, ]

Q2: What alternative method for synthesizing this compound is being explored and what are its advantages?

A2: Researchers are investigating a "greener" approach for synthesizing this compound using catalytic hydrogenation. [, ] This method utilizes a novel palladium on carbon (Pd/C) catalyst and offers several advantages over traditional methods. It demonstrates high activity, high selectivity for the desired product, and good stability. [, ] Additionally, by conducting the reaction in methanol or water with a small amount of base, the hydrolysis of both the reactant (N-(3-nitro-4-methoxyphenyl)acetamide) and the product (this compound) can be minimized, leading to a product selectivity of 99.3%. [, ]

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